molecular formula C29H37N3O2 B11458234 N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide

N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide

Cat. No.: B11458234
M. Wt: 459.6 g/mol
InChI Key: OJWPQDNPPOUJMP-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide: is a complex organic compound characterized by its unique molecular structure This compound features a pyridine ring, a tricyclo[3311~3,7~]decane scaffold, and a leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide involves multiple steps. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder and Conia-ene reactions, as well as automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide can undergo various types of chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxide derivatives of the pyridine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane scaffold provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide is unique due to its combination of a pyridine ring, a tricyclo[3.3.1.1~3,7~]decane scaffold, and a leucinamide moiety. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-[4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]benzamide

InChI

InChI=1S/C29H37N3O2/c1-19(2)10-26(28(34)31-18-20-4-3-9-30-17-20)32-27(33)24-5-7-25(8-6-24)29-14-21-11-22(15-29)13-23(12-21)16-29/h3-9,17,19,21-23,26H,10-16,18H2,1-2H3,(H,31,34)(H,32,33)

InChI Key

OJWPQDNPPOUJMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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